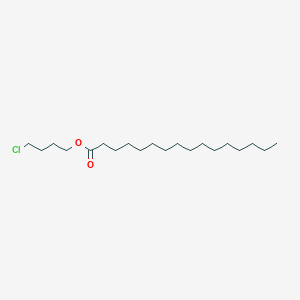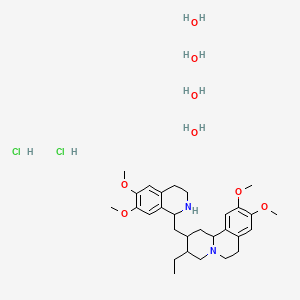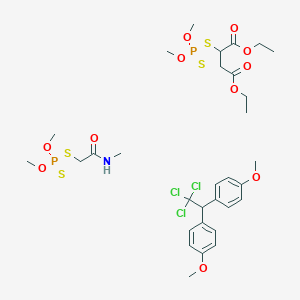
Phosan-plus
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosan-plus is a compound that has garnered significant attention in various scientific fields due to its unique chemical properties and potential applications. It is a phosphonic acid derivative, characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This structural configuration imparts this compound with distinct reactivity and functionality, making it valuable in multiple domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosan-plus can be synthesized through several methods, primarily involving the dealkylation of dialkyl phosphonates. One common approach is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Another method includes the hydrolysis of dichlorophosphine or dichlorophosphine oxide . These reactions typically require acidic conditions, such as the use of hydrochloric acid, to facilitate the dealkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The McKenna procedure is favored due to its efficiency and scalability. Industrial reactors equipped with precise temperature and pressure controls are employed to maintain the necessary conditions for the reactions.
Chemical Reactions Analysis
Types of Reactions
Phosan-plus undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced under specific conditions to yield phosphinic acid derivatives.
Substitution: this compound can participate in substitution reactions, where its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic and phosphinic acid derivatives, which have applications in different fields such as agriculture, medicine, and materials science.
Scientific Research Applications
Phosan-plus has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: this compound is used in the production of flame retardants, water treatment chemicals, and corrosion inhibitors.
Mechanism of Action
The mechanism by which Phosan-plus exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphorus atom in this compound can form strong bonds with oxygen and nitrogen atoms in biological molecules, leading to the inhibition or activation of various biochemical pathways. This interaction is crucial for its applications in medicine and biology.
Comparison with Similar Compounds
Phosan-plus can be compared with other phosphonic acid derivatives, such as:
Phosphonic acid: Similar in structure but lacks the additional functional groups present in this compound.
Phosphinic acid: Contains one less oxygen atom compared to this compound, resulting in different reactivity.
Aminophosphonic acids: These compounds have an amino group attached to the phosphorus atom, providing unique properties for biological applications.
This compound stands out due to its specific structural configuration, which imparts unique reactivity and functionality, making it suitable for a broader range of applications compared to its counterparts.
Properties
CAS No. |
69028-52-0 |
|---|---|
Molecular Formula |
C31H46Cl3NO11P2S4 |
Molecular Weight |
905.3 g/mol |
IUPAC Name |
diethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate;2-dimethoxyphosphinothioylsulfanyl-N-methylacetamide;1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H15Cl3O2.C10H19O6PS2.C5H12NO3PS2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12;1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4;1-6-5(7)4-12-10(11,8-2)9-3/h3-10,15H,1-2H3;8H,5-7H2,1-4H3;4H2,1-3H3,(H,6,7) |
InChI Key |
JTNKDZFGILLYRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC.CNC(=O)CSP(=S)(OC)OC.COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
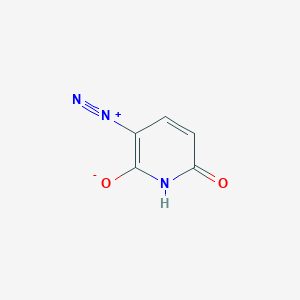
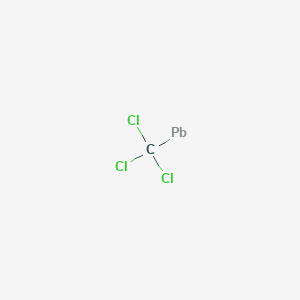
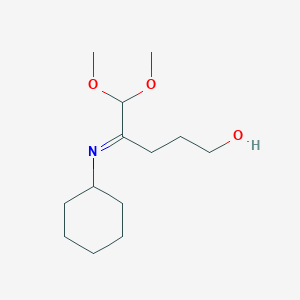
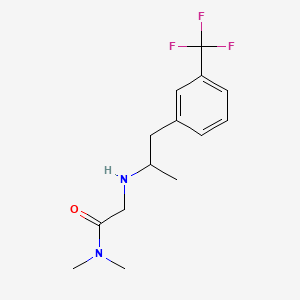
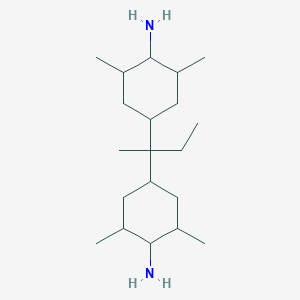
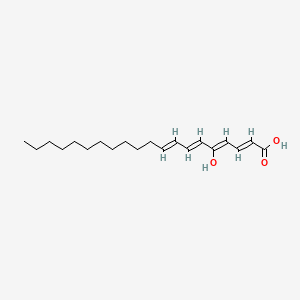
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)

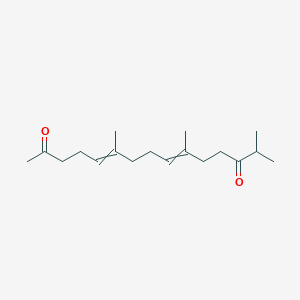

![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)
